

(+)-Gardenine chemical structure and properties

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Compound of Interest

Compound Name: (+)-Gardenine

Cat. No.: B15510257

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Based on the initial search, it appears there is a significant discrepancy in the available information for a compound named "**(+)-Gardenine**". The PubChem database lists a compound as "Gardenine" with the chemical formula C₁₁H₁₃NO₄. However, the more extensively researched and commonly referenced compounds are "Gardenin" and "Gardenin A," which have a different chemical formula (C₂₁H₂₂O₉).

To provide an accurate and in-depth technical guide, it is crucial to first clarify which compound is of interest. The lack of substantial data for "Gardenine (C₁₁H₁₃NO₄)" prevents the fulfillment of the detailed requirements of the request, such as experimental protocols and signaling pathways.

Therefore, I will proceed by presenting the available information for both entities and will then focus the in-depth guide on the well-documented "Gardenin A," assuming a likely synonym or misspelling in the original query.

Clarification of "(+)-Gardenine"

A search for "**(+)-Gardenine**" leads to a PubChem entry for a compound with the following details:

- Molecular Formula: C₁₁H₁₃NO₄
- IUPAC Name: methyl 4-hydroxy-2-oxa-10-azatricyclo[5.3.1.0^{4,11}]undeca-5,8-diene-8-carboxylate
- CAS Number: 139682-36-3

Beyond these basic identifiers and computed properties, there is a notable lack of published experimental data, biological activity studies, or established signaling pathways for this specific molecule in the readily accessible scientific literature.

In contrast, "Gardenin A" is a widely studied natural flavonoid with a substantial body of research.

In-Depth Technical Guide: Gardenin A

Given the scarcity of information on "Gardenine (C₁₁H₁₃NO₄)", this guide will focus on Gardenin A.

Chemical Structure and Properties

Gardenin A is a polymethoxyflavone, a class of flavonoids characterized by the presence of multiple methoxy groups on the flavonoid skeleton.

Table 1: Chemical and Physical Properties of Gardenin A

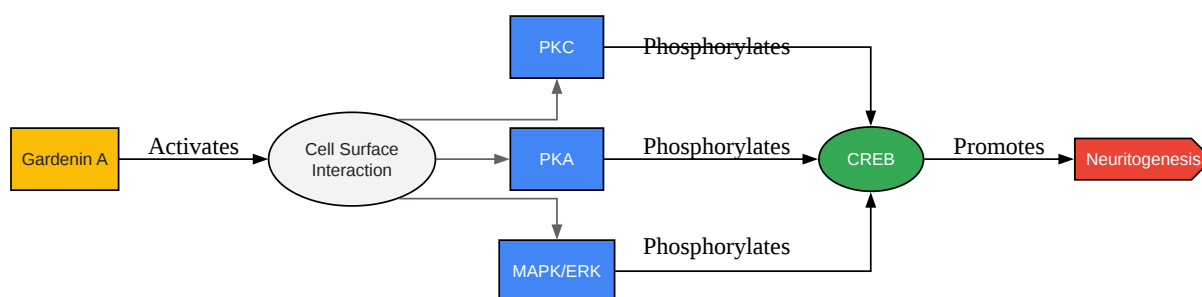
Property	Value	Reference
Molecular Formula	C ₂₁ H ₂₂ O ₉	[1]
Molecular Weight	418.39 g/mol	[2][3]
IUPAC Name	5-hydroxy-6,7,8-trimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one	[1]
CAS Number	21187-73-5	[1][2][3]
Appearance	Solid	[2]
Storage Temperature	-20°C	[3]
Purity (by HPLC)	≥90.0%	[3]

Biological Activities and Signaling Pathways

Gardenin A has been reported to exhibit a range of biological activities, including antihyperlipidemic, hepatoprotective, and neurotrophic effects.[4] Its neurotrophic properties, in particular the promotion of neuritogenesis (neurite outgrowth), are mediated through the activation of several key signaling pathways.[4]

Diagram 1: Signaling Pathway for Gardenin A-induced Neuritogenesis

Below is a DOT script representation of the signaling cascade initiated by Gardenin A in PC12 cells, leading to neurite outgrowth.



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Caption: Gardenin A promotes neuritogenesis via MAPK/ERK, PKC, and PKA pathways.

Experimental Protocols

The following outlines a general methodology for assessing the neurotrophic effects of Gardenin A on PC12 cells, based on commonly cited experimental designs in the field.

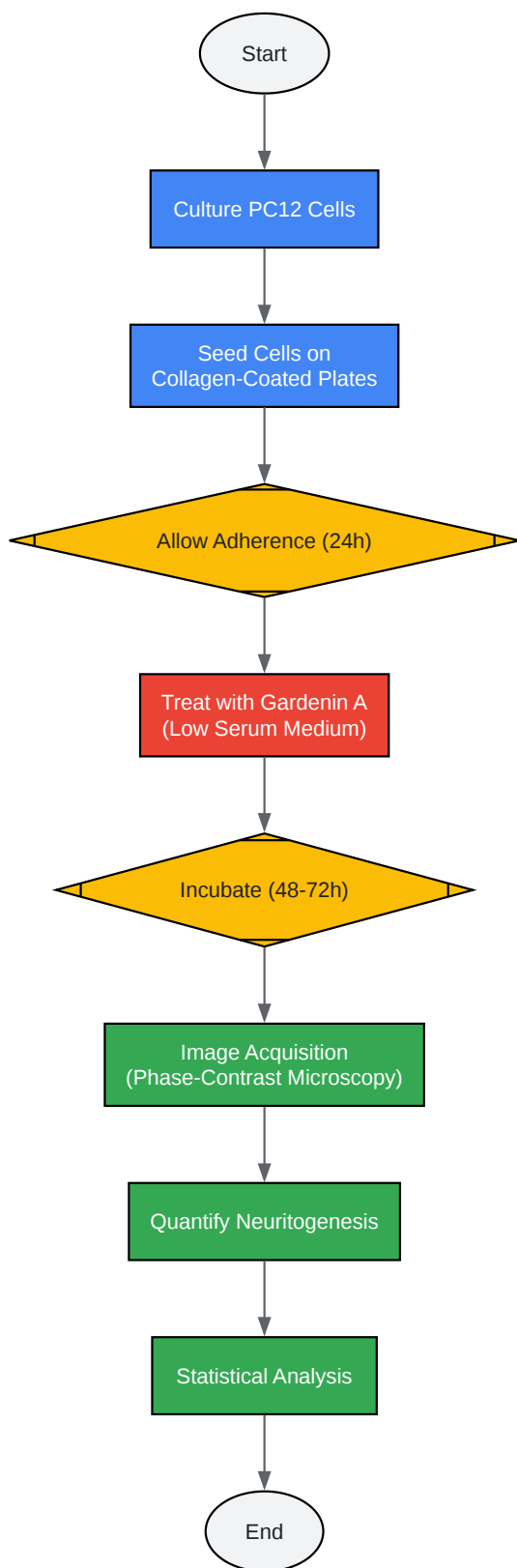
Protocol 1: In Vitro Neuritogenesis Assay

- **Cell Culture:** PC12 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
- **Cell Seeding:** Cells are seeded onto collagen-coated 24-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere for 24 hours.

- **Treatment:** The culture medium is then replaced with a low-serum medium (e.g., 1% FBS) containing various concentrations of Gardenin A or a vehicle control (e.g., DMSO). Nerve Growth Factor (NGF) can be used as a positive control.
- **Incubation:** Cells are incubated for a specified period, typically 48 to 72 hours, to allow for neurite outgrowth.
- **Microscopy and Analysis:** Following incubation, cells are visualized using a phase-contrast microscope. Images of multiple random fields are captured for each treatment group. Neuritogenesis is quantified by measuring the percentage of cells bearing neurites longer than the diameter of the cell body. The average neurite length can also be measured using image analysis software.
- **Statistical Analysis:** Data are expressed as the mean \pm standard deviation. Statistical significance between treatment groups is determined using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test.

Diagram 2: Experimental Workflow for Neuritogenesis Assay

The following DOT script illustrates the workflow for the described neuritogenesis assay.



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Caption: Workflow for assessing Gardenin A's effect on PC12 cell neuritogenesis.

In conclusion, while the initially requested "(+)-Gardenine" is a poorly documented compound, the closely named Gardenin A is a well-researched polymethoxyflavone with established neurotrophic properties mediated by specific signaling pathways. The provided information offers a technical overview for researchers and drug development professionals interested in this class of compounds.

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References

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